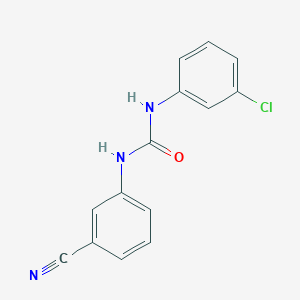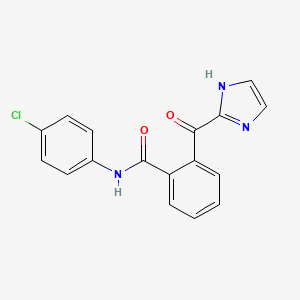
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine, also known as CMTM, is a synthetic compound that belongs to the thiazole class of molecules. It has been studied extensively for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been studied for its ability to inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory effects in animal models of arthritis and inflammatory bowel disease.
Wirkmechanismus
The exact mechanism of action of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in inflammation and cancer cell growth. 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of STAT3, a transcription factor that plays a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been shown to have low toxicity in animal studies, suggesting that it may be a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is that it has been shown to have low toxicity in animal studies, making it a potentially safe therapeutic agent. Another advantage is that it has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. However, one limitation of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine. One area of research could be to further explore its anti-inflammatory and anti-tumor properties in animal models of disease. Another area of research could be to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases or infectious diseases. Additionally, further studies could be done to elucidate its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine can be synthesized using a multi-step process involving the reaction of 4-chloroaniline with 2-methoxybenzaldehyde, followed by the addition of methyl isothiocyanate and thionyl chloride. The resulting product is then purified using column chromatography to obtain pure 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-11-16(12-7-9-13(18)10-8-12)20-17(22-11)19-14-5-3-4-6-15(14)21-2/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWJVIQKVUSIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=CC=C2OC)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)

![4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)

![5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5761371.png)

![2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B5761403.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5761405.png)